2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
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Overview
Description
Salicylic acid 2-beta-D-glucoside is a glycosylated form of salicylic acid, a plant hormone known for its role in plant defense mechanisms. This compound is predominantly found in plants and plays a crucial role in the induction of systemic acquired resistance against pathogens . It is a stable, hygroscopic compound that is essential for various physiological processes in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salicylic acid 2-beta-D-glucoside can be synthesized through enzymatic glycosylation of salicylic acid. The process involves the use of glycosyltransferases, which transfer glucose from a donor molecule to salicylic acid, forming the glucoside bond . The reaction conditions typically include a buffered aqueous solution with optimal pH and temperature to ensure enzyme activity.
Industrial Production Methods: Industrial production of 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate often employs microbial fermentation techniques. For instance, genetically engineered strains of Escherichia coli can be used to produce this compound by introducing genes responsible for the biosynthesis of salicylic acid and its subsequent glycosylation . This method is environmentally friendly and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Salicylic acid 2-beta-D-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking the glucoside bond to release free salicylic acid and glucose.
Major Products:
Hydrolysis: Salicylic acid and glucose.
Oxidation: Dihydroxybenzoic acids such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.
Scientific Research Applications
Salicylic acid 2-beta-D-glucoside has a wide range of applications in scientific research:
Mechanism of Action
Salicylic acid 2-beta-D-glucoside exerts its effects primarily through its role in plant defense mechanisms. It is involved in the systemic acquired resistance pathway, where it acts as a signaling molecule to activate defense genes . The compound is transported to different parts of the plant, where it is hydrolyzed to release active salicylic acid, which then triggers the production of pathogenesis-related proteins and other defense compounds .
Comparison with Similar Compounds
Salicylic acid 2-beta-D-glucoside is unique due to its glycosylated structure, which enhances its stability and solubility compared to free salicylic acid. Similar compounds include:
Salicylic acid: The parent compound, known for its role in plant defense and its use in medicine as an anti-inflammatory agent.
Methyl salicylate: A volatile ester of salicylic acid, used in topical analgesics and as a flavoring agent.
Acetylsalicylic acid (Aspirin): A widely used pharmaceutical compound with anti-inflammatory and analgesic properties.
Properties
Molecular Formula |
C13H15O8- |
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Molecular Weight |
299.25 g/mol |
IUPAC Name |
2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-4-2-1-3-6(7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/p-1/t8-,9-,10+,11-,13-/m1/s1 |
InChI Key |
TZPBMNKOLMSJPF-BZNQNGANSA-M |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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